molecular formula C11H12FNO B2992871 5-(2-Fluorophenyl)-2-piperidone CAS No. 80942-15-0

5-(2-Fluorophenyl)-2-piperidone

Cat. No. B2992871
CAS RN: 80942-15-0
M. Wt: 193.221
InChI Key: FVQTUEGOLGWRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorophenyl)-2-piperidone is an organic compound that is used in the synthesis of various pharmaceuticals . It is an ether and can be used to prepare vonoprazan fumarate, a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity . It is used in the study of acid-related diseases .


Synthesis Analysis

There are several methods for synthesizing 5-(2-Fluorophenyl)-2-piperidone. One method involves reacting 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This is then reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile . Another method involves a one-step reaction under acidic conditions using 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile as a main reactant and Raney nickel as a catalyst .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-(2-Fluorophenyl)-2-piperidone include bromination, reaction with malononitrile, and one-step reaction under acidic conditions . Further details about the chemical reactions of this compound are not available from the search results.

Scientific Research Applications

Anti-Proliferative Properties

5-(2-Fluorophenyl)-2-piperidone derivatives have shown significant potential in cancer research, especially in developing anti-proliferative agents. For instance, 3,5-Bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides, synthesized as curcumin mimics, demonstrated high anti-proliferative properties, surpassing the potency of clinically approved drugs like 5-fluorouracil against various cancers. These compounds inhibited human DNA topoisomerase IIα, suggesting a mechanism of action involving DNA replication interference, with selectivity towards carcinoma cells over normal cells. The synthesis pathway and the structure-activity relationship of these compounds underline their potential in cancer therapy (Fawzy et al., 2019).

Neurological Applications

Derivatives of 5-(2-Fluorophenyl)-2-piperidone have been investigated for their neurological applications, particularly in Alzheimer's disease (AD). The use of a selective serotonin 1A (5-HT1A) molecular imaging probe derived from 5-(2-Fluorophenyl)-2-piperidone facilitated the quantification of 5-HT1A receptor densities in the brains of Alzheimer's patients. This research highlights the potential of 5-(2-Fluorophenyl)-2-piperidone derivatives in developing diagnostic tools or treatments targeting serotonergic systems in neurodegenerative diseases (Kepe et al., 2006).

Antipsychotic Activity

Investigations into the pharmacological profiles of novel atypical antipsychotics derived from 5-(2-Fluorophenyl)-2-piperidone revealed their potential in treating schizophrenia. Compounds showing high affinities for dopamine and serotonin receptors, with minimal side effects, offer a new direction in developing treatments for psychiatric disorders. These findings underscore the versatility of 5-(2-Fluorophenyl)-2-piperidone derivatives in creating more effective and safer antipsychotic medications (Funakoshi et al., 2002).

properties

IUPAC Name

5-(2-fluorophenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-4,8H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQTUEGOLGWRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-2-piperidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.